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Comparative Pharmacokinetics of Leflunomide

The table below synthesizes data from specific population pharmacokinetic studies on leflunomide's active

metabolite (A771726 or M1).

Patient
Population

Sample Size &
Characteristics

Structural PK
Model

Key
Covariates

Dosing
Recommendations

Citation

Pediatric
JRA
Patients

73 subjects, 3-

17 years old [1]

One-

compartment
model with

first-order
input [1]

Body weight

(weak
correlation

with CL/F,
strong with

V/F) [1]

10 mg/d (10-20 kg); 15

mg/d (20-40 kg); 20
mg/d (>40 kg) [1]

[1]

Korean
Healthy
Adults

50 healthy male

volunteers [2]

Two-

compartment
model with

first-order
absorption and

EHC [2]

Body weight

(allometric
scaling) [2]

Loading dose: +15 mg

per 10 kg WT
increment.

Maintenance: 15 mg
(50 kg), 20 mg (60-80

kg), 25 mg (90 kg) [2]

[2]
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Patient
Population

Sample Size &
Characteristics

Structural PK
Model

Key
Covariates

Dosing
Recommendations

Citation

Adult RA
Patients

23 RA patients

[3]

Steady-state

infusion model
[3]

Age

(statistically
significant,

but not
clinically

important) [3]

A plasma A771726

concentration of 50
mg/L is associated with

better disease control
than 30 mg/L [3]

[3]

Experimental Protocols and Methodologies

The comparative data is derived from sophisticated modeling approaches. Here are the detailed

methodologies for the key studies cited.

Population Studied: 73 pediatric subjects (3-17 years) with polyarticular course Juvenile Rheumatoid

Arthritis (JRA) [1].

Data Collection: 674 plasma concentrations of the active metabolite M1 were collected from two

clinical studies [1].

Modeling Software: Nonlinear mixed-effects modeling (NONMEM) was used for analysis [1].

Model Development: A one-compartment pharmacokinetic model with first-order absorption and

elimination was developed. Body weight was incorporated as a covariate on clearance (CL/F) and

volume of distribution (V/F) using allometric scaling [1].

Model Qualification: The final model was qualified using techniques like cross-study evaluation and

predictive performance checks [1].

Dosing Simulations: Monte Carlo simulations were performed to predict steady-state concentrations

(Css) for various dosing regimens. The goal was to achieve Css values in pediatric patients comparable

to those in adults [1].

Population Studied: 50 healthy male Korean volunteers [2].
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Data Collection: Plasma concentration data after a single 40 mg oral dose of leflunomide [2].

Modeling Software: Nonlinear mixed-effects modeling (NONMEM) [4].

Model Development: A two-compartment model was developed, which incorporated enterohepatic

circulation (EHC) to explain the observed multiple peaks in the concentration-time profile. Allometric

scaling was used to account for the influence of body weight [2].

Covariate Analysis: Various demographic covariates were tested, but only body weight was found to

be significant [2].

Dose Optimization: Using the final model, 1000 virtual subjects were simulated across different

weight groups (50, 60, 70, 80, 90 kg). Doses were optimized to match the target concentration

achieved in a 70 kg subject receiving the standard regimen (loading dose: 100 mg/day for 3 days;

maintenance: 20 mg/day) [2].

Population Studied: 23 adult patients with Rheumatoid Arthritis (RA) on leflunomide therapy for at

least 3 months [3].

Study Design: A cross-sectional study where A771726 concentrations and disease activity measures

were assessed at a single time point. Some patients provided additional samples within a dosing

interval to better characterize pharmacokinetics [3].

Analysis Software: NONMEM was used for population pharmacokinetic analysis [3].

PK Model: A steady-state infusion model was used. The volume of distribution (V/F) was fixed to a

literature value, and population estimates for apparent clearance (CL/F) were sought [3].

Covariate Analysis: Factors screened for influence on CL/F included weight, age, gender, and

estimated creatinine clearance [3].

Concentration-Effect Analysis: Clinical disease activity measures (e.g., swollen joint count, pain, SF-

36 scores) were statistically compared against measured A771726 concentrations [3].

Advanced Pharmacokinetic Modeling Workflow
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The following diagram illustrates the general workflow for developing a population pharmacokinetic model,

as applied in the cited studies.

Data Collection
(Plasma Concentrations, Doses, Covariates)

Structural Model
(e.g., 1-Compartment, 2-Compartment, semi-PBPK)

Statistical Model
(Inter-individual & Residual Variability)

Covariate Model
(Testing Body Weight, Age, Genetics etc.)

Model Qualification
(CV, VPC, Bootstrap)

Final Model & Simulation
(Dose Optimization, PK Prediction)

Click to download full resolution via product page

Key Conclusions for Drug Development Professionals

Body Weight is a Critical Covariate: Consistently identified as a significant factor for dose
individualization across populations, from pediatrics to Korean adults [1] [2]. Dosing strategies should

incorporate allometric scaling for more accurate predictions.
Model Complexity Informs Precision: The choice of structural model (one-compartment vs. two-

compartment with EHC) depends on the richness of the data. Incorporating physiological processes
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like EHC is crucial for accurately describing the long half-life and concentration profiles of

teriflunomide [2] [4].
Therapeutic Drug Monitoring (TDM) Potential: The demonstrated concentration-effect relationship

in adults and the high interindividual variability support the utility of TDM. Targeting a steady-state
concentration around 50 mg/L may improve efficacy in adult RA patients [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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